Ethyl 2-amino-5-bromonicotinate
Overview
Description
Ethyl 2-amino-5-bromonicotinate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol It is a derivative of nicotinic acid and contains both an amino group and a bromine atom on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-5-bromonicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl nicotinate followed by amination. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a solvent like acetic acid or dichloromethane. The brominated intermediate is then treated with an amine source, such as ammonia or an amine derivative, under suitable conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-bromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Substitution: Formation of ethyl 2-amino-5-hydroxynicotinate or ethyl 2-amino-5-alkylnicotinate.
Oxidation: Formation of ethyl 2-nitro-5-bromonicotinate.
Reduction: Formation of this compound derivatives with reduced functional groups.
Coupling: Formation of biaryl or diaryl compounds with extended conjugation.
Scientific Research Applications
Ethyl 2-amino-5-bromonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-bromonicotinate involves its interaction with specific molecular targets. The amino and bromine groups on the pyridine ring allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-amino-5-bromonicotinate can be compared with other similar compounds, such as:
Ethyl 2-amino-5-chloronicotinate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 2-amino-5-fluoronicotinate: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
Ethyl 2-amino-5-iodonicotinate: The presence of an iodine atom can enhance its reactivity in certain types of chemical reactions.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of halogenated nicotinates in research and industry.
Properties
IUPAC Name |
ethyl 2-amino-5-bromopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGADVECLXFPSOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594698 | |
Record name | Ethyl 2-amino-5-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433226-06-3 | |
Record name | Ethyl 2-amino-5-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 2-amino-5-bromonicotinate in the synthesis of Ethyl 3-aldehyde-6-bromoimidazo[1,2-a]pyridine-8-formate?
A1: this compound serves as a crucial intermediate in the synthesis of Ethyl 3-aldehyde-6-bromoimidazo[1,2-a]pyridine-8-formate []. The synthesis involves a two-step reaction:
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